molecular formula C18H29NO B13760593 exo-2-(4-(1-Pyrrolidinyl)-2-butynyl)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-ol CAS No. 49832-47-5

exo-2-(4-(1-Pyrrolidinyl)-2-butynyl)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-ol

Cat. No.: B13760593
CAS No.: 49832-47-5
M. Wt: 275.4 g/mol
InChI Key: YOSLJXMDGDYEFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

exo-2-(4-(1-Pyrrolidinyl)-2-butynyl)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-ol: is a complex organic compound characterized by its unique bicyclic structure and the presence of a pyrrolidinyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of exo-2-(4-(1-Pyrrolidinyl)-2-butynyl)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-ol typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclo(2.2.1)heptane core can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced via nucleophilic substitution reactions.

    Attachment of the Butynyl Chain: The butynyl chain can be attached using alkylation reactions with appropriate alkynyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the alkyne group, converting it to alkenes or alkanes.

    Substitution: The pyrrolidinyl group can participate in substitution reactions, potentially leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst.

    Substitution Reagents: Alkyl halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alkenes, alkanes.

    Substitution Products: Various derivatives with modified functional groups.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or analgesic properties.

Medicine

    Drug Development: Potential candidate for the development of new pharmaceuticals.

Industry

    Material Science: Possible applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of exo-2-(4-(1-Pyrrolidinyl)-2-butynyl)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-ol would depend on its specific biological target. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(1-Pyrrolidinyl)-2-butynyl)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-ol: A similar compound with slight structural variations.

    2-(4-(1-Pyrrolidinyl)-2-butynyl)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one: A ketone derivative with different reactivity.

Uniqueness

The unique combination of the bicyclic structure, pyrrolidinyl group, and butynyl chain in exo-2-(4-(1-Pyrrolidinyl)-2-butynyl)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-ol distinguishes it from other compounds. This structural uniqueness contributes to its specific chemical reactivity and potential biological activities.

Properties

CAS No.

49832-47-5

Molecular Formula

C18H29NO

Molecular Weight

275.4 g/mol

IUPAC Name

1,7,7-trimethyl-2-(4-pyrrolidin-1-ylbut-2-ynyl)bicyclo[2.2.1]heptan-2-ol

InChI

InChI=1S/C18H29NO/c1-16(2)15-8-10-17(16,3)18(20,14-15)9-4-5-11-19-12-6-7-13-19/h15,20H,6-14H2,1-3H3

InChI Key

YOSLJXMDGDYEFB-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(C2)(CC#CCN3CCCC3)O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.